![molecular formula C13H12BrNO2 B1374776 4-Bromo-N-(2-hydroxyethyl)naphthalene-1-carboxamide CAS No. 1375069-28-5](/img/structure/B1374776.png)
4-Bromo-N-(2-hydroxyethyl)naphthalene-1-carboxamide
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Description
4-Bromo-N-(2-hydroxyethyl)naphthalene-1-carboxamide, or 4-Bromo-NHE-Naphthamide, is a synthetic compound that has been studied for its potential applications in various scientific fields. It is a member of the naphthamide family, a group of compounds that are known for their strong aromatic and antifungal properties. 4-Bromo-NHE-Naphthamide has been studied for its ability to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine in the nervous system. In addition, it has been studied for its potential use in the synthesis of other compounds, such as prodrugs, and its ability to act as a chelating agent.
Scientific Research Applications
Antiviral Properties 4-Bromo-N-(2-hydroxyethyl)naphthalene-1-carboxamide shows promise in antiviral research. A related naphthalene carboxamide compound was identified as an inhibitor of human cytomegalovirus polymerase, showcasing broad-spectrum antiherpes activities against several herpesviruses (Oien et al., 2002).
Synthetic Chemistry In the field of synthetic chemistry, derivatives of naphthoic acids, such as 4-Bromo-N-(2-hydroxyethyl)naphthalene-1-carboxamide, have been synthesized for various purposes. The preparation and characterization of fluoro and bromo naphthoic acids highlight the importance of these compounds in chemical synthesis (Tagat et al., 2002).
Antimycobacterial Activity Compounds like 4-Bromo-N-(2-hydroxyethyl)naphthalene-1-carboxamide have shown potential in antimycobacterial applications. A series of related naphthalene-2-carboxanilides demonstrated significant activity against various Mycobacterium strains (Goněc et al., 2013).
Herbicidal Activity Naphthalene carboxamides also exhibit herbicidal properties. Studies on ring-substituted naphthalene-2-carboxanilides revealed their effectiveness in inhibiting photosynthetic electron transport in plants (Kos et al., 2013).
Material Science In material science, bromo-substituted naphthalene derivatives have been investigated for their application in the synthesis of complex materials. The selective synthesis of bromo-substituted naphthalene dianhydride derivatives illustrates their utility in this field (Ping, 2012).
properties
IUPAC Name |
4-bromo-N-(2-hydroxyethyl)naphthalene-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c14-12-6-5-11(13(17)15-7-8-16)9-3-1-2-4-10(9)12/h1-6,16H,7-8H2,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTKBTMSZXLEMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)C(=O)NCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743007 |
Source
|
Record name | 4-Bromo-N-(2-hydroxyethyl)naphthalene-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N-(2-hydroxyethyl)naphthalene-1-carboxamide | |
CAS RN |
1375069-28-5 |
Source
|
Record name | 4-Bromo-N-(2-hydroxyethyl)naphthalene-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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